![molecular formula C15H16N2O5 B2752671 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 521096-39-9](/img/structure/B2752671.png)
2-[(1S)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s molecular formula, molar mass, and possibly its structure. The compound appears to contain an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen).
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
This would involve determining the 3D structure of the molecule, possibly using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This could include reactions where the compound is a reactant (what can it be transformed into?) or where it is a product (how can it be synthesized?).Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents.科学的研究の応用
Synthesis Techniques and Chemical Properties
Synthesis of Oxazole-4-carboxylic Acid Esters : A study by Tormyshev et al. (2006) describes a method for synthesizing 5-substituted oxazole-4-carboxylic acid esters through the reaction of ethyl isocyanoacetic acid with sodium hydride, followed by treatment with carboxylic acid chlorides or N-(acyloxy)pyrrolidine-2,5-diones. This method is applicable to derivatives of various carboxylic acids, demonstrating the versatility of oxazole synthesis techniques (Tormyshev et al., 2006).
Characterization of Oxazole Derivatives : Kennedy et al. (2001) analyzed the crystal structure of ethyl 2-aminooxazole-5-carboxylate, revealing insights into the intermolecular hydrogen bonding that contributes to the stability and reactivity of such compounds. This research highlights the importance of structural analysis in understanding the chemical properties of oxazole derivatives (Kennedy et al., 2001).
Applications in Chemical Synthesis
Macrocycle Synthesis : Magata et al. (2017) demonstrated the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate using a one-pot enamide cyclization technique. This compound serves as a precursor in the synthesis of macrocyclic azole peptides, showcasing its potential application in creating complex organic molecules (Magata et al., 2017).
Antimicrobial Activity : Research by Balaswamy et al. (2012) into novel 2-substituted benzoxazole derivatives, synthesized from methyl 2-substituted benzoxazole-5-carboxylate, revealed antimicrobial activity. This suggests potential applications of oxazole derivatives in developing new antimicrobial agents (Balaswamy et al., 2012).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards. It could also involve recommending appropriate safety precautions for handling the compound.
将来の方向性
This could involve suggesting potential applications for the compound, or areas where further research could be beneficial.
Please consult a professional chemist or a relevant research paper for a detailed analysis of this specific compound. I hope this general information is helpful!
特性
IUPAC Name |
5-methyl-2-[(1S)-1-(phenylmethoxycarbonylamino)ethyl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-9(13-17-12(14(18)19)10(2)22-13)16-15(20)21-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,16,20)(H,18,19)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRROGRYGDNBKM-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(C)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@H](C)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1S)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

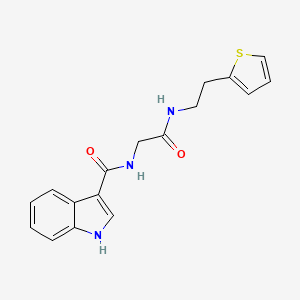
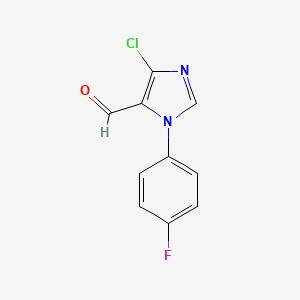
![9-(4-butylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
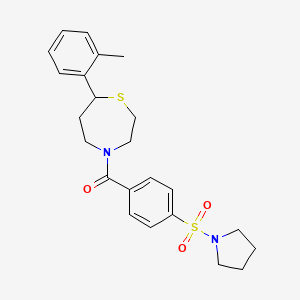
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2752594.png)
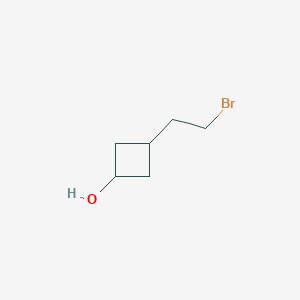
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2752597.png)
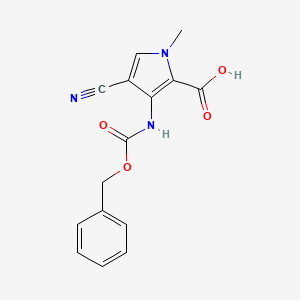
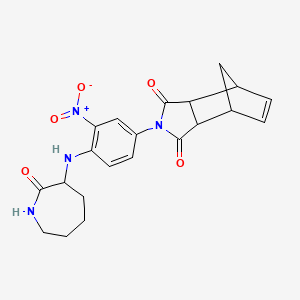
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2752606.png)
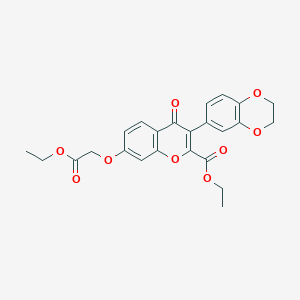
![N-(4-{2-[(1,1-dioxidotetrahydrothien-3-yl)amino]-2-oxoethoxy}phenyl)-N-methylbenzamide](/img/structure/B2752608.png)
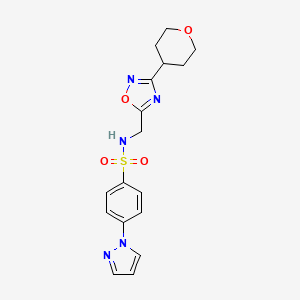
![5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B2752610.png)